Cas no 7187-31-7 ({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol)
{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol Chemical and Physical Properties
Names and Identifiers
-
- [1-(4-氯-苄基)-1H-苯并咪唑基-2-基]-甲醇
- [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol
- [1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methanol
- {1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
- ChemDiv3_011518
- Oprea1_069260
- Oprea1_643041
- MLS001204996
- (1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol
- [1-(4-Chloro-benzyl)-1H-benzoimidazol-2-yl]-methanol
- BDBM149399
- HMS1505L12
- HMS2842P21
- STK032645
- CC
- AKOS000272154
- 3,4-Pentadienal, 2-(2,4-dinitrophenyl)hydrazone
- LS-09912
- DTXSID70353510
- SMR000514924
- CHEMBL1872352
- IDI1_029076
- BRD-K01996271-001-01-3
- AE-848/34488025
- 7187-31-7
- CCG-142693
- ALBB-028679
- MFCD00425724
- SCHEMBL13186949
- {1-[(4-chlorophenyl)methyl]-1,3-benzodiazol-2-yl}methanol
- Z25755078
- F1216-0077
- AB00091864-01
- EN300-36561
- CLEMIZOLE_met011
- 1H-benzimidazole-2-methanol, 1-[(4-chlorophenyl)methyl]-
- US8975247, EBP143
- 5652-60-8
-
- MDL: MFCD00425724
- Inchi: 1S/C15H13ClN2O/c16-12-7-5-11(6-8-12)9-18-14-4-2-1-3-13(14)17-15(18)10-19/h1-8,19H,9-10H2
- InChI Key: VUZVSFJBGRTRQC-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CN1C(CO)=NC2C=CC=CC1=2
Computed Properties
- Exact Mass: 272.0716407g/mol
- Monoisotopic Mass: 272.0716407g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 38
{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C129686-100mg |
[1-(4-chlorobenzyl)-1h-benzimidazol-2-yl]methanol |
7187-31-7 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C129686-500mg |
[1-(4-chlorobenzyl)-1h-benzimidazol-2-yl]methanol |
7187-31-7 | 500mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C129686-1g |
[1-(4-chlorobenzyl)-1h-benzimidazol-2-yl]methanol |
7187-31-7 | 1g |
$ 250.00 | 2022-06-06 | ||
| 1PlusChem | 1P019N2J-50mg |
{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol |
7187-31-7 | 95% | 50mg |
$159.00 | 2024-04-21 | |
| 1PlusChem | 1P019N2J-100mg |
{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol |
7187-31-7 | 95% | 100mg |
$207.00 | 2024-04-21 | |
| 1PlusChem | 1P019N2J-250mg |
{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol |
7187-31-7 | 95% | 250mg |
$269.00 | 2024-04-21 | |
| 1PlusChem | 1P019N2J-500mg |
{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol |
7187-31-7 | 95% | 500mg |
$389.00 | 2024-04-21 | |
| 1PlusChem | 1P019N2J-1g |
{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol |
7187-31-7 | 95% | 1g |
$497.00 | 2024-04-21 | |
| 1PlusChem | 1P019N2J-2.5g |
{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol |
7187-31-7 | 95% | 2.5g |
$835.00 | 2024-04-21 | |
| 1PlusChem | 1P019N2J-5g |
{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol |
7187-31-7 | 95% | 5g |
$1397.00 | 2024-04-21 |
{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol Suppliers
{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on {1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
Chemical Profile of 1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl)methanol (CAS No. 7187-31-7)
1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl)methanol, identified by its CAS number 7187-31-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This benzodiazol derivative exhibits a unique structural framework that has garnered interest due to its potential biological activities and mechanistic insights. The compound’s core structure consists of a benzodiazole moiety linked to a 4-chlorophenylmethyl group, with a hydroxymethyl substituent at the 2-position of the benzodiazole ring. Such structural motifs are often explored for their interactions with biological targets, particularly in the context of central nervous system (CNS) modulation and beyond.
The 4-chlorophenylmethyl group is a key feature that influences the electronic properties and binding affinity of the molecule. Chlorine atoms are known to enhance lipophilicity and can participate in hydrogen bonding or π-stacking interactions, which are critical for drug-receptor interactions. In recent years, there has been growing interest in designing molecules with such substituents to modulate receptor activity, particularly in the treatment of neurological disorders. The hydroxymethyl group at the 2-position of the benzodiazole ring provides a potential site for further functionalization or conjugation, making it a versatile scaffold for medicinal chemists.
Benzodiazol derivatives have been extensively studied for their pharmacological properties. The benzodiazole core is well-known for its role in modulating GABA-A receptors, which underlie the therapeutic effects of drugs used for anxiety, seizure disorders, and insomnia. However, modifications to this core structure can lead to altered pharmacokinetics and pharmacodynamics, opening up possibilities for developing novel therapeutics with improved efficacy or reduced side effects. The compound 1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl)methanol represents such an effort to explore these modifications systematically.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and affinity of small molecules like 1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl)methanol to various biological targets. These studies have suggested that the compound may interact with proteins involved in neuroinflammation and oxidative stress pathways, which are implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The presence of both lipophilic and hydrophilic regions in its structure allows it to penetrate biological membranes while maintaining solubility, which is crucial for effective drug delivery.
In vitro studies have begun to unravel the potential therapeutic applications of this compound. Initial experiments have shown that it may exhibit anxiolytic-like effects without the sedative side effects commonly associated with traditional benzodiazepines. This is attributed to its unique substitution pattern and ability to selectively interact with specific subtypes of GABA-A receptors. Additionally, its potential role in modulating inflammatory responses has been highlighted in preclinical models, suggesting its utility in conditions where inflammation plays a significant pathophysiological role.
The synthesis of 1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl)methanol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the benzodiazole ring through cyclization reactions followed by functionalization at the 2-position with a hydroxymethyl group. The introduction of the 4-chlorophenylmethyl group typically involves alkylation reactions under controlled conditions to prevent unwanted side products. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct larger-scale studies.
The pharmacokinetic profile of this compound is another area of active investigation. Studies using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The compound appears to exhibit moderate bioavailability and reasonable tissue distribution, suggesting its potential for systemic action. Metabolism studies have identified key enzymatic pathways involved in its breakdown, which can inform dosing strategies and help predict potential drug-drug interactions.
From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for compounds intended for clinical use. Quality control measures must be implemented at every stage of production to guarantee consistency and safety. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to confirm the identity and purity of 1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl)methanol before it undergoes preclinical or clinical testing.
The future direction of research on this compound lies in expanding its therapeutic applications through structural optimization and clinical trials. Collaborations between academic institutions and pharmaceutical companies are crucial for translating laboratory findings into viable therapeutics. By leveraging cutting-edge technologies such as CRISPR gene editing and organ-on-a-chip models, researchers can accelerate the discovery process and identify new indications for 1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl)methanol.
In conclusion,1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl)methanol (CAS No. 7187-31-7) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further development into novel therapeutics targeting neurological disorders and other conditions involving inflammation or oxidative stress pathways. Continued investigation into its biological activities, pharmacokinetic properties,and synthetic methodologies will be essential in realizing its full therapeutic potential.
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